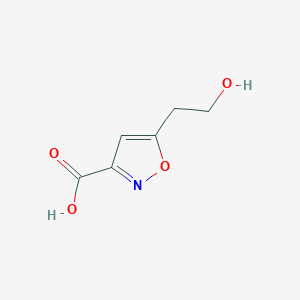

5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-hydroxyethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-2-1-4-3-5(6(9)10)7-11-4/h3,8H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUHXUDCDCOTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782872-85-8 | |

| Record name | 5-(2-hydroxyethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of ethyl nitroacetate with propargyl alcohol in the presence of a base such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water or chloroform . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of isoxazolines or isoxazolidines.

Substitution: Formation of various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

Industry: Used in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

Key structural analogs of 5-(2-hydroxyethyl)isoxazole-3-carboxylic acid include:

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in 5-(2-hydroxyethyl)isoxazole-3-carboxylic acid increases water solubility compared to aryl (logP ~2.5–3.5) or alkyl (logP ~3.0–4.0) analogs .

- Melting Points : Aryl-substituted analogs (e.g., 11d, 11e) are solids (mp >150°C), while hydroxyethyl derivatives may exhibit lower melting points due to H-bonding disruptions .

- Stability : Nitro-substituted analogs (e.g., 11h) show higher stability under acidic conditions but may decompose under reductive environments .

Reactivity and Functionalization

- Hydrogenation : Unlike 5-methylisoxazole derivatives (e.g., 5-benzoyloxymethyl analogs), hydroxyethyl-substituted isoxazoles are less prone to ring-opening during Pd/C-catalyzed hydrogenation, retaining the heterocyclic core .

- Esterification: The carboxylic acid group at C3 reacts with alcohols/phenols (e.g., 2-bromophenol) to form esters (e.g., 12h–12j) with yields up to 68% .

- Salt Formation : Hydroxyethyl and hydroxyphenyl analogs form stable salts (e.g., mesylate, hydrochloride) for improved bioavailability, unlike nitro or methoxy derivatives .

Biologische Aktivität

5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid is a compound within the isoxazole family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid contains a five-membered heterocyclic structure with nitrogen and oxygen atoms. Its molecular formula is CHNO, and it features a hydroxyl group, which enhances its solubility and potential interactions with biological targets.

Isoxazoles, including 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid, exhibit various mechanisms of action:

- Anticancer Activity : Isoxazole derivatives have been shown to inhibit tumor cell growth by inducing apoptosis through pathways involving Bcl-2 family proteins . This compound's structural features may contribute to its efficacy in targeting cancer cells.

- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Effects : Isoxazoles are recognized for their antibacterial and antiviral properties, making them candidates for developing new antimicrobial agents .

Research Findings

Recent studies have highlighted the biological activities of 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid:

Anticancer Studies

A study evaluated various isoxazole derivatives for their anticancer activity against different cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from 0.7 to 35.2 µM against liver cancer cell lines (Huh7, HepG2) and breast cancer cell lines (MCF7) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | Huh7 | 0.7 |

| 5r | HepG2 | 1.5 |

| 5t | SNU475 | 4.7 |

These findings suggest that the presence of specific substituents on the isoxazole ring can enhance anticancer activity.

Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of isoxazole compounds, revealing that they could inhibit the expression of inflammatory markers in vitro. This suggests that 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid may play a role in reducing inflammation through similar mechanisms .

Case Studies

- Cancer Treatment : In preclinical models, compounds similar to 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid were tested for their ability to induce apoptosis in cancer cells. Results demonstrated a significant increase in apoptosis markers such as cleaved PARP and caspase-3 after treatment, indicating effective tumor suppression .

- Antimicrobial Testing : Various derivatives were tested against common bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid derivatives?

- Methodology : The synthesis typically involves cyclocondensation of 2,4-diketoesters with hydroxylamine. For example, chalcone derivatives are reacted with diethyl oxalate to form diketo intermediates, followed by cyclization with hydroxylamine hydrochloride under acetic acid/sodium acetate buffer (pH 4). This ensures regioselective formation of the 5-substituted isoxazole core. Subsequent hydrolysis of the ester group (e.g., using HCl/glacial acetic acid) yields the carboxylic acid derivative. Optimized yields (70–85%) are achieved by controlling reaction time and temperature .

Q. How should researchers handle and store this compound to maintain stability?

- Protocols : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants and inert atmospheres for long-term storage. Handling requires PPE (nitrile gloves, lab coats, goggles) and fume hoods to minimize inhalation/contact risks. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

- Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for carboxylic carbons) and FT-IR (C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : HRMS (e.g., exact mass 234.00205 for 5-(4-nitrophenyl) derivatives, as in ) .

Advanced Research Questions

Q. How do structural modifications at the 5-position influence bioactivity?

- SAR Insights : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, improving binding to targets like COX-2 (anti-inflammatory activity observed in styryl derivatives, IC₅₀ = 2–10 µM). Hydrophilic substituents (e.g., hydroxyethyl) may improve solubility but reduce membrane permeability. Systematic evaluation via molecular docking and in vitro assays (e.g., enzyme inhibition, cell viability) is recommended .

Q. What strategies resolve contradictions in reported physicochemical properties?

- Approach : Cross-validate experimental data (e.g., DSC for melting points) with computational models (e.g., topological polar surface area = 61.6 Ų in ). Discrepancies in boiling points (e.g., 413.3°C calculated vs. experimental 380–400°C) may arise from impurities or measurement methods. Use standardized protocols (e.g., ASTM E1719) and high-purity samples (>98% by HPLC) .

Q. How can acid addition salts or polymorphs be synthesized for improved pharmacokinetics?

- Methods : Salt formation via reaction with mesylic acid, HCl, or tartaric acid under reflux in ethanol/water mixtures. Polymorph screening involves solvent recrystallization (e.g., ethanol vs. DMF) and characterization via PXRD and DSC. demonstrates mesylate salt formation with enhanced aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free acid) .

Q. What advanced NMR techniques confirm regiochemistry in complex derivatives?

- Techniques :

- HMBC : Correlates ¹H signals of the hydroxyethyl group (δ 3.6–4.2 ppm) with carbonyl carbons (δ 165–170 ppm).

- NOESY : Detects spatial proximity between substituents (e.g., hydroxyethyl and isoxazole ring protons).

- X-ray crystallography : Resolves ambiguities in steric hindrance or tautomerism .

Q. How can reaction yields be optimized for large-scale synthesis?

- Optimization :

- Catalysis : Use NaOAc (2.0 equiv) to accelerate cyclization ().

- Solvent Systems : Ethanol/water mixtures improve diketoester solubility.

- Purification : Recrystallization from DMF/acetic acid (1:1) removes byproducts (e.g., unreacted chalcones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.